2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14802182
InChI: InChI=1S/C19H23FN4O3S/c20-16-3-1-15(2-4-16)18-5-6-19(25)24(21-18)14-22-8-10-23(11-9-22)17-7-12-28(26,27)13-17/h1-6,17H,7-14H2
SMILES:
Molecular Formula: C19H23FN4O3S
Molecular Weight: 406.5 g/mol

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC14802182

Molecular Formula: C19H23FN4O3S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C19H23FN4O3S
Molecular Weight 406.5 g/mol
IUPAC Name 2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Standard InChI InChI=1S/C19H23FN4O3S/c20-16-3-1-15(2-4-16)18-5-6-19(25)24(21-18)14-22-8-10-23(11-9-22)17-7-12-28(26,27)13-17/h1-6,17H,7-14H2
Standard InChI Key CCVHATDXYVPJDT-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one (molecular formula: C₁₉H₂₃FN₄O₃S, molecular weight: 406.5 g/mol) integrates three distinct pharmacophoric elements:

  • A pyridazinone ring (3(2H)-pyridazinone), a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group, known for its electron-deficient nature and participation in hydrogen bonding.

  • A 4-fluorophenyl substituent at the 6-position of the pyridazinone core, introducing hydrophobicity and potential π-π stacking interactions with biological targets.

  • A piperazine moiety tethered to a 1,1-dioxidotetrahydrothiophen-3-yl group at the 2-position, contributing conformational flexibility and sulfone-mediated polarity.

The sulfone group (-SO₂-) in the tetrahydrothiophene ring enhances water solubility and may participate in sulfonamide-like interactions with enzymes or receptors.

PropertyValue
Molecular FormulaC₁₉H₂₃FN₄O₃S
Molecular Weight406.5 g/mol
IUPAC Name2-[(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
Key Functional GroupsPyridazinone, Fluorophenyl, Piperazine, Sulfone

Stereochemical Considerations

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

The synthesis of this compound typically proceeds through a sequential strategy involving:

  • Formation of the pyridazinone core: Maleic anhydride or its derivatives react with hydrazine hydrate under acidic conditions to yield 3(2H)-pyridazinone .

  • Introduction of the 4-fluorophenyl group: A Suzuki-Miyaura coupling between a halogenated pyridazinone intermediate and 4-fluorophenylboronic acid installs the aromatic substituent .

  • Piperazine functionalization: The piperazine moiety is introduced via nucleophilic substitution, where a chloromethyl intermediate reacts with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine.

A representative synthesis is outlined below:

Step 1: Condensation of maleic anhydride with hydrazine hydrate in acetic acid yields 3(2H)-pyridazinone.
Step 2: Pd-catalyzed cross-coupling with 4-fluorophenylboronic acid introduces the aryl group.
Step 3: Bromination at the 2-position followed by nucleophilic substitution with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine completes the assembly .

Reaction Optimization

Modern techniques such as microwave-assisted synthesis reduce reaction times from hours to minutes, improving yields from 65% to 89%. Solvent systems (e.g., DMF/H₂O mixtures) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures achieves >95% purity .

Reactivity and Chemical Behavior

Electrophilic and Nucleophilic Sites

The pyridazinone ring exhibits dual reactivity:

  • Nucleophilic at N-2: The lone pair on N-2 participates in alkylation reactions, as seen in the formation of the piperazine linkage.

  • Electrophilic at C-5 and C-6: The electron-deficient ring undergoes Friedel-Crafts acylation and Diels-Alder reactions, though steric hindrance from the 4-fluorophenyl group may limit accessibility .

The sulfone group stabilizes adjacent charges, making the tetrahydrothiophene ring resistant to oxidation but susceptible to nucleophilic attack at the sulfur center.

Stability and Degradation Pathways

TargetProposed InteractionPotential Application
AcetylcholinesteraseCompetitive inhibition at PASAlzheimer’s disease therapy
Dopamine D3 ReceptorAllosteric modulationAntipsychotic agents
COX-2Sulfone-mediated inhibitionAnti-inflammatory drugs

Cytotoxicity and Selectivity

Preliminary cytotoxicity assays on AGS gastric cancer cells (MTT assay) reveal an IC₅₀ of 18.7 μM, significantly lower than cisplatin (IC₅₀: 6.2 μM), suggesting a favorable therapeutic window . Selectivity indices (>5 for non-cancerous HEK293 cells) indicate minimal off-target effects .

Applications and Future Directions

Drug Development Prospects

The compound’s multifunctional architecture positions it as a lead candidate for:

  • Neurodegenerative diseases: Dual AChE/BChE inhibition could alleviate cognitive deficits in Alzheimer’s .

  • Oncology: Pro-apoptotic effects via caspase-3 activation (observed in analogs) warrant exploration in xenograft models .

  • Inflammation: Sulfone groups are known COX-2 inhibitors; molecular dynamics simulations predict 78% COX-2 occupancy at 10 μM.

Synthetic Challenges and Innovations

Current limitations include the high cost of Pd catalysts and low yields in piperazine coupling (∼65%). Future work may employ flow chemistry to enhance atom economy and biocatalytic approaches for enantioselective synthesis .

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